5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione

Description

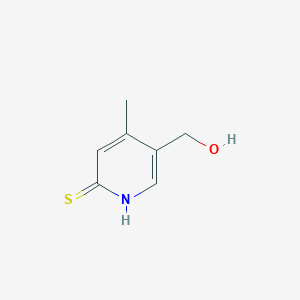

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is a heterocyclic compound characterized by a pyridine backbone substituted with a hydroxymethyl group at position 5, a methyl group at position 4, and a thione group at position 2.

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4-methyl-1H-pyridine-2-thione |

InChI |

InChI=1S/C7H9NOS/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10) |

InChI Key |

ZBNXZDWAMFHJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridine-2-thione with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:

Starting Material: 4-methylpyridine-2-thione

Reagent: Formaldehyde

Conditions: Basic conditions (e.g., sodium hydroxide in water)

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.

Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: 5-(Formyl)-4-methylpyridine-2(1H)-thione

Reduction: 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thiol

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the thione group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-(hydroxymethyl)-4-methylpyridine-2(1H)-thione, the following compounds are compared based on synthesis, structural features, physicochemical properties, and biological activities:

5-Hydroxy-2-methylpyrimidine-4(1H)-thione

- Structure : Pyrimidine ring with hydroxy (C5), methyl (C2), and thione (C4) groups.

- Synthesis: Derived from hydrazide intermediates reacting with CS₂/KOH in ethanol .

- Properties :

- Biological Activity: Not explicitly reported but structurally analogous to antimicrobial pyrimidine-thiones .

(S)-5-(5-(2-Chlorophenyl)-4H-pyrazol-3-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure : Dihydropyrimidine fused with pyrazole, featuring a thione group.

- Synthesis : Cyclocondensation of hydrazides with CS₂, followed by acidification .

- Properties :

4-Alkoxy-1-hydroxypyridine-2-thiones

- Structure : Pyridine with alkoxy (C4), hydroxyl (C1), and thione (C2) groups.

- Synthesis : Nucleophilic substitution of chloro-pyridine N-oxides with alkoxide ions, followed by thiolation .

- Properties :

- Applications : Ligands for metal complexes and precursors for functional materials .

5-[4-Amino-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Structure : Dihydropyrimidine fused with triazole-thione.

- Synthesis : Reaction of carbohydrazides with CS₂/KOH, followed by condensation with aromatic acids .

- Properties :

- Biological Activity : Antioxidant and antimicrobial activities demonstrated in related triazole-thiadiazole hybrids .

Comparative Analysis

Table 1: Physicochemical Properties

*Calculated based on molecular formula C₇H₉NO₂S.

Biological Activity

5-(Hydroxymethyl)-4-methylpyridine-2(1H)-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a hydroxymethyl group and a methyl group, alongside a thione functional group. This unique arrangement contributes to its distinct reactivity and biological activities.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The thione group can interact with cellular components, leading to antimicrobial effects. The compound may inhibit specific enzymes or disrupt cellular processes that are critical for microbial survival .

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. It may induce apoptosis through the inhibition of topoisomerase II, a crucial enzyme for DNA replication and repair .

- Binding Affinity : Interaction studies indicate that this compound has significant binding affinity to biological targets, which enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound displays notable antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been documented in several studies.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 18 | 25 |

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cells. A study evaluated its effects on human lung cancer (A549) and colorectal cancer (HCT116) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| HCT116 | 20 | Topoisomerase II inhibition |

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in A549 and HCT116 cells, with IC50 values suggesting strong potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.